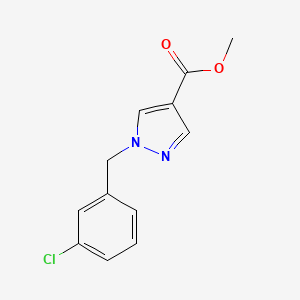

methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a 3-chlorobenzyl substituent at the pyrazole ring’s 1-position and a methyl ester group at the 4-position. Its molecular formula is C₁₂H₁₁ClN₂O₂, with a molecular weight of 256.68 g/mol (calculated from constituent atoms). The 3-chlorobenzyl moiety introduces electron-withdrawing characteristics, influencing the compound’s electronic distribution and reactivity. This scaffold is commonly utilized in medicinal chemistry as a building block for bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators due to its structural versatility .

Properties

IUPAC Name |

methyl 1-[(3-chlorophenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-3-2-4-11(13)5-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBUNUXWJXTZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of new chemical entities with potential biological activity. Biology: In biological research, methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate is utilized in the study of enzyme inhibition and receptor binding assays. It serves as a tool compound to understand the interaction of pyrazole derivatives with biological targets. Medicine: The compound has shown potential in medicinal chemistry for the development of anti-inflammatory and anticancer agents. Its derivatives are being investigated for their therapeutic properties. Industry: In the chemical industry, it is used as a building block for the synthesis of more complex molecules. Its applications extend to the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate and analogous pyrazole derivatives:

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: The 3-chlorobenzyl group in the target compound enhances electrophilicity compared to 3-methoxybenzyl (electron-donating) or 3-cyanobenzyl (stronger electron-withdrawing) . Methyl/ethyl esters balance lipophilicity and hydrolytic stability, whereas the free carboxylic acid (e.g., CAS 1006494-84-3) offers direct ionic interactions but poorer membrane permeability .

Synthetic Accessibility :

- The target compound’s synthesis is scalable, as evidenced by CymitQuimica’s commercial availability in multi-gram quantities . In contrast, 3-azido derivatives (e.g., from ) require specialized handling due to azide reactivity but achieve high yields (97%) under controlled conditions .

Biological Relevance: 5-Amino-substituted analogs (e.g., Ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate) show enhanced binding to enzymatic active sites via hydrogen bonding, a feature absent in the parent methyl ester . Thiomorpholinosulfonyl derivatives (e.g., CAS 1251703-49-7) exhibit improved target engagement in sulfonamide-binding proteins, though with increased molecular weight and complexity .

Crystallographic and Analytical Data: Tools like Mercury CSD () enable comparative analysis of crystal packing and intermolecular interactions. For example, the 3-chlorobenzyl group may induce distinct π-stacking patterns compared to methoxy or cyano analogs .

Biological Activity

Methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 265.69 g/mol

- Structural Features : The compound includes a pyrazole ring substituted with a chlorobenzyl group and a carboxylate moiety, enhancing its lipophilicity and biological activity compared to other derivatives.

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that pyrazole derivatives can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties : The compound may interact with enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

- Anticancer Potential : Research indicates that pyrazole derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study on Antimicrobial Activity

In a study aimed at developing new antibacterial agents, this compound demonstrated significant inhibitory effects against various bacterial strains. The compound's structure was optimized to enhance its activity, leading to lower MIC values compared to traditional antibiotics like ciprofloxacin .

Study on Anticancer Effects

Another investigation focused on the anticancer properties of pyrazole derivatives, including this compound. The study revealed that this compound could induce apoptosis in A549 lung cancer cells, with an IC50 value of approximately 49.85 µM. This suggests that modifications in the pyrazole structure can lead to enhanced anticancer activity .

Future Directions

Research into this compound is ongoing, particularly concerning its interactions with specific biological targets. Future studies should focus on:

- Molecular Docking Studies : To elucidate binding affinities with enzymes and receptors involved in disease processes.

- In Vivo Studies : To assess the therapeutic potential and safety profiles of the compound in animal models.

- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for improved efficacy and reduced toxicity.

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction proceeds via initial hydrazone formation, followed by cyclization to generate the pyrazole core. The regioselectivity of the pyrazole ring closure is influenced by the electronic and steric properties of the substituents. For this compound, the 3-chlorobenzyl group directs the hydrazine nitrogen to the 1-position, while the β-keto ester ensures the ester group occupies the 4-position. Acid catalysts, such as acetic acid or hydrochloric acid, are typically employed to accelerate the cyclization step.

Optimization of Reaction Conditions

Key parameters affecting yield and purity include:

-

Solvent selection : Polar aprotic solvents like ethanol or dimethylformamide (DMF) enhance reaction rates by stabilizing intermediate species.

-

Temperature : Reflux conditions (80–100°C) are optimal for achieving complete conversion within 6–12 hours.

-

Molar ratio : A 1:1 molar ratio of β-keto ester to hydrazine minimizes side reactions, such as over-alkylation or dimerization.

A representative procedure involves refluxing methyl 3-oxobutanoate (1.2 equiv) with 3-chlorobenzyl hydrazine (1.0 equiv) in ethanol containing 5% acetic acid for 8 hours, yielding the target compound in 68–72% purity after recrystallization.

Halogenation and Nucleophilic Substitution Strategies

Alternative routes utilize halogenated pyrazole intermediates, enabling late-stage functionalization with the 3-chlorobenzyl group. This method is advantageous when direct cyclocondensation faces regiochemical challenges or low yields.

Synthesis of 4-Bromo-1H-Pyrazole-4-Carboxylate Intermediates

Halogenation of preformed pyrazole cores introduces a leaving group at the 1-position, facilitating nucleophilic substitution. For example, bromination of methyl 1H-pyrazole-4-carboxylate using bromine in aqueous HCl yields 4-bromo-1H-pyrazole-4-carboxylate. Subsequent reaction with 3-chlorobenzyl magnesium bromide (Grignard reagent) replaces the bromine atom with the 3-chlorobenzyl group.

Challenges and Mitigation

-

Regioselectivity : Halogenation must occur exclusively at the 1-position to avoid isomer formation. Directed ortho-metalation techniques using lithium diisopropylamide (LDA) can enhance selectivity.

-

Grignard reactivity : The 3-chlorobenzyl Grignard reagent requires careful handling under anhydrous conditions to prevent premature quenching.

This two-step process achieves an overall yield of 55–60%, with purity exceeding 95% after column chromatography.

Carboxylation via Carbon Dioxide Insertion

Recent advances in carboxylation chemistry offer a novel pathway to introduce the ester group at the pyrazole’s 4-position. This method, adapted from patent CN111303035A, involves Grignard exchange followed by CO₂ insertion.

Stepwise Procedure

-

Grignard reagent preparation : 4-Bromo-1-(3-chlorobenzyl)-1H-pyrazole is treated with isopropyl magnesium chloride to form the corresponding Grignard intermediate.

-

CO₂ insertion : Introduction of gaseous CO₂ at −78°C generates the carboxylate salt, which is subsequently esterified with methyl iodide.

Advantages and Limitations

-

Yield : This method achieves 64% yield over three steps, with >99.5% purity.

-

Equipment requirements : Low-temperature conditions and CO₂ handling necessitate specialized reactors, limiting scalability for small-scale laboratories.

Comparative Analysis of Synthetic Routes

The table below summarizes the key attributes of each method:

| Method | Steps | Overall Yield | Purity | Key Challenges |

|---|---|---|---|---|

| Cyclocondensation | 1 | 68–72% | >95% | Regioselectivity control |

| Halogenation/Substitution | 2 | 55–60% | >95% | Halogenation selectivity |

| CO₂ Insertion | 3 | 64% | >99.5% | Low-temperature requirements |

Q & A

Q. What are the established synthetic routes for methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves multi-step reactions starting with pyrazole precursors. For example, triazenylpyrazole intermediates can be reacted with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride under reflux (50°C), followed by purification via flash chromatography using cyclohexane/ethyl acetate gradients . Analogous methods for related pyrazole esters (e.g., ethyl 3-methyl-1-phenyl derivatives) involve condensation of acetoacetate derivatives with hydrazines, cyclization, and functionalization of the benzyl group .

Q. How is the compound purified post-synthesis, and what analytical methods validate purity?

Purification is achieved using flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate eluents) . Purity is validated via TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) , complemented by NMR (¹H and ¹³C), HRMS, and IR spectroscopy. For instance, key ¹H NMR signals include δ = 7.54 ppm (pyrazole proton) and 5.16 ppm (benzyl CH₂), while IR shows strong absorptions at 2231 cm⁻¹ (C≡N) and 2139 cm⁻¹ (N₃) .

Q. What spectroscopic techniques are critical for structural characterization?

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ = 7.20–7.54 ppm) and carbon backbone .

- HRMS : Confirms molecular ion ([M]+ at m/z 238.0961 for analogous pyrazole-carbonitrile derivatives) .

- IR : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹ and C-Cl stretches near 700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts or improve yield?

Optimization includes:

- Temperature control : Slow warming from 0°C to 50°C reduces side reactions in azide-based syntheses .

- Catalyst selection : Base catalysts like K₂CO₃ enhance nucleophilic substitution in benzyl group functionalization .

- Solvent choice : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates .

Q. How do electronic effects of the 3-chlorobenzyl substituent influence reactivity or biological activity?

The electron-withdrawing chloro group increases electrophilicity at the pyrazole ring, enhancing reactivity in cross-coupling or nucleophilic substitution reactions . Positional isomerism (e.g., 3-chloro vs. 4-methylbenzyl) significantly impacts biological activity due to steric and electronic differences in target binding .

Q. What challenges arise in interpreting NMR spectra of this compound, and how are they resolved?

Challenges include:

- Signal overlap : Aromatic protons from the benzyl and pyrazole rings (δ = 7.20–7.54 ppm) may require 2D NMR (COSY, HSQC) for resolution .

- Dynamic effects : Rotameric states of the ester group can split signals; variable-temperature NMR clarifies this .

Methodological Considerations

Q. What strategies are employed to scale up synthesis without compromising yield?

- Dry-load purification : Celite-assisted evaporation prevents column overload during flash chromatography .

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., azide additions) .

Q. How are computational methods used to predict biological activity or synthetic pathways?

- Docking studies : Model interactions with biological targets (e.g., enzymes inhibited by pyrazole carboxylates) .

- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.